Digitoxin digitoxoside
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Overview
Description
It is used in the treatment and management of congestive cardiac insufficiency, arrhythmias, and heart failure . This compound is known for its ability to inhibit the sodium-potassium adenosine triphosphatase membrane pump, leading to increased intracellular sodium and calcium concentrations, which in turn enhances cardiac contractility .
Scientific Research Applications
Digitoxin digitoxoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in cellular signaling pathways and ion transport mechanisms.
Industry: Utilized in the pharmaceutical industry for the production of cardiac glycoside medications.
Mechanism of Action
Safety and Hazards
Future Directions
Digitoxin is currently being investigated for potential use in oncology . An investigation of anticancer activity as a function of oligosaccharide chain length has not yet been performed . Both classes of cardenolide derivatives display comparable oligosaccharide chain length-dependent cytotoxicity toward human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Digitoxin digitoxoside can be synthesized through the glycosylation of digitoxigenin with digitoxose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound involves the extraction of digitoxin from Digitalis purpurea, followed by enzymatic or chemical glycosylation to attach digitoxose units. The process includes purification steps such as crystallization and chromatography to obtain the final product .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly at the hydroxyl groups of the digitoxose units.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Dehydro-digitoxosides are formed as major products.
Reduction: Reduced forms of this compound.
Substitution: Various analogs with modified glycosidic bonds.
Comparison with Similar Compounds
Digoxin: Similar in structure and effects but has a shorter half-life and is eliminated via the kidneys.
Digitoxigenin: A precursor to digitoxin digitoxoside with similar cardiac effects.
Gitoxin: Another cardiac glycoside with similar therapeutic uses.
Uniqueness: this compound is unique due to its longer half-life compared to digoxin, making it suitable for patients with poor or erratic kidney function. Its lipophilic nature allows for hepatic elimination, which is advantageous in certain clinical scenarios .
Properties
CAS No. |
16479-50-8 |
---|---|
Molecular Formula |
C35H54O10 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O10/c1-18-31(39)26(36)15-30(42-18)45-32-19(2)43-29(16-27(32)37)44-22-7-10-33(3)21(14-22)5-6-25-24(33)8-11-34(4)23(9-12-35(25,34)40)20-13-28(38)41-17-20/h13,18-19,21-27,29-32,36-37,39-40H,5-12,14-17H2,1-4H3/t18-,19-,21-,22+,23-,24+,25-,26+,27+,29+,30+,31-,32-,33+,34-,35+/m1/s1 |
InChI Key |
CERUVRSAHAFOLZ-IQVVVBTISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O |
16479-50-8 | |
Synonyms |
digitoxigenin-bis(digitoxoside) DT-BIS(DT) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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